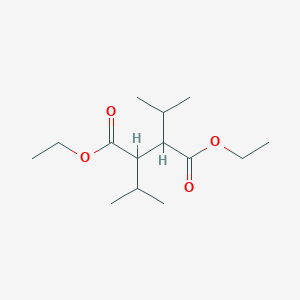

Diethyl 2,3-diisopropylsuccinate

Cat. No. B1588783

Key on ui cas rn:

33367-55-4

M. Wt: 258.35 g/mol

InChI Key: WGFNXLQURMLAGC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08669392B2

Procedure details

With reference to FIG. 3, a preferred embodiment of the invention will be described below, wherein diethyl 2,3-diisopropylsuccinate is obtained. Absolute ethanol and metallic potassium are charged into a reactor R101, or potassium ethoxide and absolute ethanol are charged into the reactor R101, to prepare a solution of potassium ethoxide; ethyl 3-methyl-2-cyanobutyrate is charged into a reactor R102, and then the prepared solution of potassium ethoxide is added thereto at a temperature ranging from −10° C. to 45° C.; upon the completion of the reaction, the reaction mixture is transferred to a reactor R103 and the solvent is removed, then tetrahydrofuran or acetonitirle is added thereto, followed by the addition of ethyl 2-bromoisopentanoate, and then the reaction mixture is heated to reflux; upon the completion of the reaction, the solvent is removed again, the resultant mixture is transferred to a separator R104, water is added thereto to dissolve solids, and the mixture is extracted with diethyl ether or methyl tert-butyl ether; the extract liquor is passed through a drying column T101 so as to be dried, and then is fed to a separating column T102, where diethyl 2,3-diisopropyl-2-cyanosuccinate is separated; the diethyl 2,3-diisopropyl-2-cyanosuccinate is added into a reactor R201, and a 60-90% aqueous solution of sulfuric acid is added dropwish thereto to conduct hydrolysis and decarboxylation reaction; upon the completion of the reaction, the reaction mixture is diluted with water and transferred to a separator R202 to be extracted with methyl tert-butyl ether; the obtained methyl tert-butyl ether extract liquor is charged into a reactor R203, and an aqueous solution of potassium hydroxide is added thereto; then the reaction mixture is transferred to a separator R204 to be separated; an aqueous layer separated is acidized with hydrochloric acid in a reactor R205 to obtain precipitates; the precipitates are centrifugally dried in a centrifuge C201, and then dried to afford 2,3-diisopropylsuccinic acid; the 2,3-diisopropylsuccinic acid and absolute ethanol are charged into a reactor R301, and a catalytic amount of sulfuric acid is added thereto, to conduct esterification reaction; upon the completion of the reaction, the ethanol is removed, and methyl tert-butyl ether is added into the reaction mixture; the resultant mixture is transferred to a separator R302 and wished with an aqueous solution of sodium bicarbonate; the organic layer is passed through a drying column T301 so as to be dried, and then is fed to a reactor R303, where the solvent is removed to obtain a crude product; the obtained crude product is fed to a separator R304, wished there with an aqueous solution of potassium hydroxide, and extracted with methyl tert-butyl ether; the extract liquor is dried in a drying column T302, and then fed to a reactor R305, where the solvent is removed to obtain diethyl 2,3-diisopropylsuccinate.

Name

potassium ethoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

potassium ethoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

potassium ethoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([CH:4]([CH:10]([CH:16]([CH3:18])[CH3:17])[C:11]([O:13]CC)=[O:12])[C:5]([O:7]CC)=[O:6])([CH3:3])[CH3:2].[K].[O-]CC.[K+].CC(C)C(C#N)C(OCC)=O>O.C(O)C>[CH:1]([CH:4]([CH:10]([CH:16]([CH3:18])[CH3:17])[C:11]([OH:13])=[O:12])[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2] |f:2.3,^1:18|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C(C(=O)OCC)C(C(=O)OCC)C(C)C

|

Step Two

|

Name

|

potassium ethoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C(=O)OCC)C#N)C

|

Step Four

|

Name

|

potassium ethoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are charged into the reactor R101

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ranging from −10° C. to 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

upon the completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture is transferred to a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

R103 and the solvent is removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

tetrahydrofuran or acetonitirle is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of ethyl 2-bromoisopentanoate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

upon the completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed again

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve solids

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted with diethyl ether or methyl tert-butyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

so as to be dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the diethyl 2,3-diisopropyl-2-cyanosuccinate is added into a reactor R201

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a 60-90% aqueous solution of sulfuric acid is added dropwish

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrolysis and decarboxylation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

upon the completion of the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to be extracted with methyl tert-butyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the obtained methyl tert-butyl ether extract liquor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is charged into a reactor R203

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

an aqueous solution of potassium hydroxide is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an aqueous layer separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is acidized with hydrochloric acid in a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

R205 to obtain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitates are centrifugally dried in a centrifuge C201

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C(C(=O)O)C(C(=O)O)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |